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molecular formula C11H8ClN3O B8633905 1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-

1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-

Cat. No. B8633905
M. Wt: 233.65 g/mol
InChI Key: OAJLTHYMNFEYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596726B1

Procedure details

A suspension of 6-methoxy-3H-indolo[2,3-d]pyrimidine-4-one (800 mg, 3.08 mmol, ˜83% pure) and POCl3 (7 mL) is heated at 90° C. for 6 h. The suspension is concentrated to a solid that is evacuated at 1 mm for 1 h. The solids are cooled in a −78° C. bath then treated dropwise with cold H2O. The bath is removed and the frozen solids are allowed to gradually melt. The solids are filtered, washed well with cold H2O, and dried to leave 4-chloro-6-methoxyindolo[2,3-d]pyrimidine dine (733 mg, 81%) that is about 80% pure. 1H NMR (DMSO): δ12.64 (1H, br s, exchanges with D2O), 8.74 (1H, s), 7.74 (1H, d, J=2.4 Hz), 7.57 (1H, d, J=8.9 Hz), 7.28 (1H, dd, J=8.9, 2.4 Hz), 3.88 (3H, s).
Name
6-methoxy-3H-indolo[2,3-d]pyrimidine-4-one
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2=[N:9][C:10]3[C:15]([C:14](=O)[NH:13][CH2:12][N:11]=3)=[C:5]2[CH:4]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:14]1[C:15]2[C:5]3[C:6](=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=3)[NH:9][C:10]=2[N:11]=[CH:12][N:13]=1

Inputs

Step One
Name
6-methoxy-3H-indolo[2,3-d]pyrimidine-4-one
Quantity
800 mg
Type
reactant
Smiles
COC1=CC=2C(C=C1)=NC1=NCNC(C12)=O
Name
Quantity
7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension is concentrated to a solid
CUSTOM
Type
CUSTOM
Details
that is evacuated at 1 mm for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solids are cooled in a −78° C. bath
ADDITION
Type
ADDITION
Details
then treated dropwise with cold H2O
CUSTOM
Type
CUSTOM
Details
The bath is removed
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed well with cold H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC1=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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